molecular formula C33H57O6Y B094712 2,2,6,6-Tetramethylheptane-3,5-dione;yttrium CAS No. 15632-39-0

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

Cat. No.: B094712
CAS No.: 15632-39-0
M. Wt: 641.7 g/mol
InChI Key: OQYNKAIYQJLEJA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. When complexed with yttrium, it forms yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), a coordination compound widely used in various scientific and industrial applications. This compound is notable for its stability and ability to form complexes with various metal ions, making it valuable in materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the Claisen condensation of pinacolone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions. The product is then purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Metal salts (e.g., yttrium chloride) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Scientific Research Applications

2,2,6,6-Tetramethylheptane-3,5-dione and its yttrium complex have numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This steric effect makes it particularly useful in forming stable complexes with large metal ions like lanthanides and actinides .

Properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;yttrium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYNKAIYQJLEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15632-39-0
Record name NSC174899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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